N-propan-2-ylcyclohexanecarboxamide
Overview
Description
N-propan-2-ylcyclohexanecarboxamide: is an organic compound with the molecular formula C10H19NO. It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with an isopropyl group. This compound is known for its cooling properties and is often used in various applications, including flavoring agents and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propan-2-ylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with isopropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with isopropylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of cyclohexanecarboxylic acid and isopropylamine, with appropriate reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: N-propan-2-ylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide nitrogen can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Hydroxyl derivatives or oxides.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the electrophile used.
Scientific Research Applications
Chemistry: N-propan-2-ylcyclohexanecarboxamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of amide derivatives on biological systems. It is also used in the development of new bioactive compounds .
Medicine: The compound is explored for its potential therapeutic properties, including its use as a cooling agent in topical formulations. It is also investigated for its potential use in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of flavoring agents and as an additive in various consumer products .
Mechanism of Action
The mechanism of action of N-propan-2-ylcyclohexanecarboxamide involves its interaction with sensory receptors in the skin, leading to a cooling sensation. This effect is mediated through the activation of transient receptor potential (TRP) channels, particularly TRPM8, which are involved in the sensation of cold . The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of cooling .
Comparison with Similar Compounds
- n-Cyclohexylcyclohexanecarboxamide
- n-Butylcyclohexanecarboxamide
- n-Methylcyclohexanecarboxamide
Comparison: N-propan-2-ylcyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to its analogs, it has a more pronounced cooling effect, making it particularly useful in applications requiring sensory stimulation . The presence of the isopropyl group also influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-propan-2-ylcyclohexanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABESZBBWDFJISN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979488 | |
Record name | N-(Propan-2-yl)cyclohexanecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-52-0 | |
Record name | NSC29732 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Propan-2-yl)cyclohexanecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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